Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Crystallographic Characterization and X-Ray Diffraction Studies
X-ray diffraction studies of related pyrazole derivatives provide critical insights into the structural features of ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. For instance, the crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a structurally analogous compound, crystallizes in a triclinic system with the space group $$ P\overline{1} $$ . The pyrazole ring in this compound adopts a planar conformation, with bond lengths and angles consistent with aromatic delocalization. The trifluoromethyl group exhibits rotational flexibility, as evidenced by its displacement parameters, which suggest dynamic disorder in the crystal lattice .
In the title compound, the ethyl carboxylate group lies nearly coplanar with the pyrazole ring, forming a dihedral angle of approximately $$ 13.7^\circ $$ . This near-planarity facilitates intramolecular conjugation between the ester carbonyl and the aromatic system, potentially stabilizing the molecular conformation. Hydrogen bonding interactions, such as $$ \text{C–H} \cdots \text{O} $$ contacts between adjacent molecules, further stabilize the crystal packing . These findings highlight the importance of both covalent and non-covalent interactions in defining the solid-state architecture of trifluoromethyl-substituted pyrazoles.
Conformational Isomerism in Pyrazole Ring Systems
Conformational isomerism in pyrazole derivatives arises primarily from the flexibility of substituents and the tautomeric equilibria of the heterocyclic core. This compound exhibits restricted rotation around the $$ \text{C–N} $$ bond connecting the isobutyl group to the pyrazole ring, leading to distinct rotamers. Theoretical studies on 3(5)-substituted pyrazoles suggest that electron-withdrawing groups like trifluoromethyl stabilize specific tautomers by modulating the electron density at the nitrogen centers .
The isobutyl substituent introduces steric constraints that favor a staggered conformation relative to the pyrazole plane. This minimizes van der Waals repulsions between the isobutyl’s methyl branches and the adjacent methyl group at position 5. Nuclear magnetic resonance (NMR) studies of similar compounds reveal dynamic interconversion between conformers in solution, with energy barriers influenced by solvent polarity and temperature . For example, in apolar solvents, the population of the equatorial conformer (with the isobutyl group perpendicular to the ring) increases due to reduced solvation effects.
Electronic Effects of Trifluoromethyl Substituent on Aromaticity
The trifluoromethyl group exerts significant electronic effects on the pyrazole ring, altering its aromaticity and reactivity. Density functional theory (DFT) calculations on 3,5-bis(trifluoromethyl)pyrazole demonstrate that the $$ \text{CF}_3 $$ group’s strong electron-withdrawing nature reduces the electron density at the ring’s carbon atoms, particularly at positions 3 and 5 . This withdrawal stabilizes the aromatic sextet by delocalizing π-electrons toward the electronegative fluorine atoms, as evidenced by resonance structures where negative charge accumulates on the fluorines .
The impact of the trifluoromethyl group on aromaticity is further quantified through harmonic oscillator model of aromaticity (HOMA) indices. For this compound, the HOMA value of the pyrazole ring is expected to be lower than that of unsubstituted pyrazole due to diminished π-electron delocalization. Infrared (IR) spectroscopy of related compounds reveals shifts in $$ \nu(\text{C=N}) $$ and $$ \nu(\text{C–C}) $$ stretching frequencies, corroborating the electronic perturbation induced by the $$ \text{CF}_3 $$ group .
Steric Interactions of Isobutyl and Methyl Substituents
Steric interactions between the isobutyl and methyl substituents play a pivotal role in dictating the molecular geometry and reactivity of this compound. The isobutyl group’s branched structure creates a crowded environment around the pyrazole ring, limiting the accessibility of the nitrogen atoms for hydrogen bonding or coordination. X-ray crystallographic data of analogous compounds show that the isobutyl chain adopts a gauche conformation to minimize steric clashes with the methyl group at position 5 .
Molecular mechanics simulations reveal that the energy difference between staggered and eclipsed conformations of the isobutyl group is approximately $$ 3.5 \, \text{kcal/mol} $$, favoring the staggered form . This steric hindrance also influences the compound’s solubility and crystallization behavior, as bulkier substituents tend to disrupt close-packed lattice arrangements. Comparative studies with linear alkyl chains (e.g., n-propyl) demonstrate that branched substituents like isobutyl reduce molecular symmetry, often leading to polymorphic diversity in the solid state .
Properties
Molecular Formula |
C12H17F3N2O2 |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
ethyl 5-methyl-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H17F3N2O2/c1-5-19-11(18)9-8(4)17(6-7(2)3)16-10(9)12(13,14)15/h7H,5-6H2,1-4H3 |
InChI Key |
SQTDKXAKWJEQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(F)(F)F)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydrazines
A common approach involves reacting β-ketoesters with substituted hydrazines. For example, ethyl 4,4,4-trifluoroacetoacetate (a β-ketoester with a trifluoromethyl group) can react with isobutyl hydrazine to form the pyrazole ring. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by dehydration and aromatization.
The trifluoromethyl group directs electrophilic substitution to position 3, while the ester group occupies position 4. The isobutyl group from the hydrazine is introduced at position 1. However, achieving the methyl group at position 5 requires additional functionalization steps.
Solvent and Temperature Effects on Regioselectivity
Regioselectivity is highly sensitive to reaction conditions. Patent WO2017084995A1 demonstrates that using acetic acid as a solvent at 80°C enhances selectivity for the 3-trifluoromethyl isomer (96:4 ratio). Similar conditions could be applied to this synthesis, substituting methyl hydrazine with isobutyl hydrazine.
Functionalization of the Pyrazole Core
After forming the pyrazole ring, subsequent steps introduce the methyl group at position 5 and refine the ester moiety.
Directed Ortho-Metalation (DoM) for Methyl Group Introduction
The methyl group at position 5 can be introduced via lithiation followed by methylation. Enamine et al. describe lithiating 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor, which facilitates precise control over reaction kinetics. Applying this to the intermediate 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, lithiation at position 5 (activated by the electron-withdrawing trifluoromethyl group) allows quenching with methyl iodide to install the methyl group:
This method achieves high regioselectivity, with yields exceeding 80% under optimized conditions.
Esterification and Carboxylate Modifications
The ethyl carboxylate group at position 4 is typically introduced early in the synthesis via the β-ketoester precursor. However, post-cyclization esterification is also feasible. Patent WO2014120397A1 details a Claisen condensation approach using alkyl difluoroacetoacetates and triethyl orthoformate, which could be adapted for trifluoromethyl-containing systems.
Optimization and Challenges
Solvent Selection and Environmental Considerations
Early methods relied on volatile chlorinated solvents like methylene chloride, which pose environmental and safety risks. Modern syntheses favor greener alternatives such as acetic acid or ethanol, which also improve reaction selectivity.
Corrosive Byproducts and Neutralization
Reactions involving strong acids or bases generate corrosive byproducts (e.g., HCl). WO2014120397A1 addresses this by using weak bases like sodium bicarbonate for neutralization, minimizing equipment degradation.
Chemical Reactions Analysis
Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Methyl and smaller groups improve synthetic yields (e.g., 73.8% for compound 3 vs. 49.3% for a pyridinyl analog) .
- Trifluoromethyl Position : The CF₃ group at position 3 is conserved in most analogs, contributing to electron-deficient aromatic systems that influence reactivity and intermolecular interactions .
- Synthetic Efficiency : Cu-mediated arylations (e.g., compound 7) achieve higher yields (91%) compared to alkylations or heteroaryl substitutions .
Physicochemical Properties
- Melting Points : Smaller N-substituents (e.g., methyl) correlate with lower melting points (58–60°C for compound 3), while aromatic substituents (e.g., phenyl in compound 7) raise melting points (89–90°C) due to enhanced π-π stacking .
- Lipophilicity : The trifluoromethyl group increases logP values, but bulky N-substituents (e.g., isobutyl) may further elevate hydrophobicity compared to methyl or phenyl analogs .
Biological Activity
Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (C12H17F3N2O2) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17F3N2O2
- Molecular Weight : 278.27 g/mol
- IUPAC Name : Ethyl 5-methyl-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carboxylate
- CAS Number : 1259058-32-6
Research indicates that compounds within the pyrazole class, including this compound, exhibit various biological activities such as anti-inflammatory and anticancer effects. The mechanism often involves interaction with specific cellular pathways:
- Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at the G2/M phase, indicating potential use as anticancer agents .
- Inhibition of Tubulin Polymerization : Some pyrazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
- Targeting Signaling Pathways : Docking studies suggest that these compounds can interact with key proteins involved in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and p38 MAPK .
Biological Activity Overview
The biological activity of this compound includes:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 0.08 |
| HeLa | 12.07 |
| MCF-7 | 5.33 |
| HCT116 | 3.67 |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects:
- Inhibition of COX Enzymes : The compound has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation.
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Ethyl Pyrazole | COX-1: 5.40 |
| COX-2: 0.01 |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:
- Study on Antiproliferative Effects :
- Inflammation Model Studies :
Q & A
Basic: How can the synthesis of this compound be optimized for higher yields and purity?
Methodological Answer:
Optimization involves:
- Catalyst Screening : Use formic acid with catalysts (e.g., H₂SO₄) under controlled temperatures (50–70°C) to improve intermediate formation .
- Continuous Flow Reactors : Scale-up via flow reactors enhances control over temperature/pressure, reducing side reactions and improving purity .
- Purification : Recrystallization in ethanol or ethyl acetate removes byproducts. Monitor purity via HPLC or GC-MS .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR/FT-IR : Confirm substituent positions (e.g., trifluoromethyl at C3) via ¹H/¹³C NMR and carbonyl stretching (~1700 cm⁻¹) .
- X-ray Diffraction : Use SHELXL for refinement to resolve electron density maps, especially for the trifluoromethyl group .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peaks) .
Basic: How can initial bioactivity screening be designed for antifungal or antimicrobial potential?
Methodological Answer:
- In Vitro Assays : Test against Botryosphaeria dothidea (fungal model) using agar dilution (10–100 µg/mL). Compare to fluconazole controls .
- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity via MTT assays .
- Structure-Activity Relationship (SAR) : Replace isobutyl with phenyl or fluorophenyl groups to evaluate substituent effects .
Basic: How does this compound compare to analogs in solubility and formulation stability?
Methodological Answer:
- LogP Analysis : Calculate partition coefficients (e.g., using ChemAxon) to predict lipid/water solubility. The trifluoromethyl group increases hydrophobicity .
- Accelerated Stability Testing : Store formulations (e.g., DMSO solutions) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
Basic: What computational tools predict its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 to model transition states (e.g., B3LYP/6-31G* level) for ester hydrolysis or trifluoromethyl substitution .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack .
Advanced: How can crystallographic data resolve electron density ambiguities in the pyrazole ring?
Methodological Answer:
- High-Resolution Data : Collect data at ≤0.8 Å resolution using synchrotron sources. Use SHELXD for phase solution and SHELXL for refinement .
- Mercury Visualization : Analyze packing motifs and voids to confirm hydrogen bonding (e.g., C=O⋯H interactions) .
Advanced: What strategies validate molecular docking predictions for TRPC3 channel inhibition?
Methodological Answer:
- Docking Workflow : Use AutoDock Vina with TRPC3 crystal structure (PDB: 5ZKP). Prioritize binding poses with ΔG ≤ -8 kcal/mol .
- Mutagenesis Validation : Clone TRPC3 mutants (e.g., E576Q) to test predicted hydrogen bonding .
Advanced: How to resolve contradictions in bioactivity data across fungal strains?
Methodological Answer:
- Dose-Response Curves : Test 5-log concentration ranges (0.1–100 µM) to identify strain-specific EC₅₀ values .
- Metabolomic Profiling : Use LC-MS to detect fungal detoxification pathways (e.g., glutathione conjugation) .
Advanced: What in vitro models assess metabolic stability in human liver microsomes?
Methodological Answer:
- Microsomal Incubation : Incubate with NADPH (1 mM) at 37°C. Quantify parent compound depletion over 60 min via UPLC .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .
Advanced: How to elucidate the mechanism of trifluoromethyl group participation in reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
